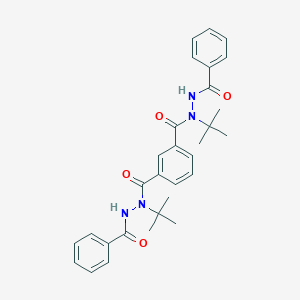
1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as AG-014699, is a small molecule inhibitor that has been developed as a potential anticancer drug. It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors and has shown promising results in preclinical studies.
作用机制
1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione inhibits the activity of PARP enzymes, which are involved in DNA repair. Cancer cells with defects in DNA repair pathways, such as those with mutations in the BRCA genes, are particularly sensitive to PARP inhibition. This compound induces DNA damage and prevents cancer cells from repairing the damage, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, this compound has been shown to modulate the immune system, leading to increased anti-tumor activity.
实验室实验的优点和局限性
1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in water and organic solvents. It has also been extensively studied in preclinical models, providing a wealth of data on its efficacy and mechanism of action. However, this compound has some limitations, including its selectivity for PARP enzymes, which may limit its efficacy in some cancer types. It also has a short half-life in vivo, which may require frequent dosing in clinical trials.
未来方向
There are several future directions for research on 1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of combination therapies that target multiple pathways involved in DNA repair. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which may improve patient selection for clinical trials. Finally, the development of more potent and selective PARP inhibitors may improve the efficacy of this class of drugs in cancer treatment.
合成方法
The synthesis of 1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the reaction of 4-chlorobenzylamine with 3,4-dimethylphenol, followed by the reaction of the resulting intermediate with 3-methylxanthine. The final product is obtained by the reaction of the resulting intermediate with phosgene. The synthesis method has been optimized to obtain a high yield and purity of the product.
科学研究应用
1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as a single agent or in combination with other chemotherapy drugs. This compound has been shown to be effective against a wide range of cancer types, including breast, ovarian, lung, and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy.
属性
分子式 |
C28H24Cl2N4O3 |
|---|---|
分子量 |
535.4 g/mol |
IUPAC 名称 |
1,7-bis[(4-chlorophenyl)methyl]-8-(3,4-dimethylphenoxy)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C28H24Cl2N4O3/c1-17-4-13-23(14-18(17)2)37-27-31-25-24(33(27)15-19-5-9-21(29)10-6-19)26(35)34(28(36)32(25)3)16-20-7-11-22(30)12-8-20/h4-14H,15-16H2,1-3H3 |
InChI 键 |
WRWPEVDMLYQKNJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)CC5=CC=C(C=C5)Cl)C |
规范 SMILES |
CC1=C(C=C(C=C1)OC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)CC5=CC=C(C=C5)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295363.png)
![N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295364.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)

![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![10,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295386.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)
![11-methyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295390.png)



